molecular formula C12H20N2O B13639202 n1-(1-Methoxypropan-2-yl)-n4,n4-dimethylbenzene-1,4-diamine

n1-(1-Methoxypropan-2-yl)-n4,n4-dimethylbenzene-1,4-diamine

Cat. No.: B13639202
M. Wt: 208.30 g/mol
InChI Key: VAQDSTKRFLFUSM-UHFFFAOYSA-N
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Description

N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine: is an organic compound with a complex structure that includes a benzene ring substituted with a methoxypropan-2-yl group and two dimethylamine groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of benzene-1,4-diamine with 1-methoxypropan-2-yl chloride under basic conditions to introduce the methoxypropan-2-yl group. This is followed by the methylation of the amine groups using methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride to yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxypropan-2-yl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Nucleophiles such as halides, thiols, or amines, often in the presence of a catalyst or under reflux conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce various amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds .

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it suitable for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine: In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs targeting specific molecular pathways, such as those involved in cancer or neurological disorders.

Industry: In industrial applications, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it a valuable component in various manufacturing processes.

Mechanism of Action

The mechanism of action of N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropan-2-yl group and dimethylamine groups can form hydrogen bonds and other interactions with target molecules, influencing their activity and function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

  • N1-(1-Methoxypropan-2-yl)-N2-(4-methyl-2-nitrophenyl)oxalamide
  • N1-(1-Methoxypropan-2-yl)-N2-phenethyloxalamide
  • N1-(1-Methoxypropan-2-yl)-N2-(2-(methylthio)phenyl)oxalamide

Comparison: Compared to these similar compounds, N1-(1-Methoxypropan-2-yl)-N4,N4-dimethylbenzene-1,4-diamine is unique due to its specific substitution pattern on the benzene ring and the presence of two dimethylamine groups. This unique structure imparts distinct chemical properties and reactivity, making it suitable for specific applications in research and industry.

Properties

Molecular Formula

C12H20N2O

Molecular Weight

208.30 g/mol

IUPAC Name

1-N-(1-methoxypropan-2-yl)-4-N,4-N-dimethylbenzene-1,4-diamine

InChI

InChI=1S/C12H20N2O/c1-10(9-15-4)13-11-5-7-12(8-6-11)14(2)3/h5-8,10,13H,9H2,1-4H3

InChI Key

VAQDSTKRFLFUSM-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1=CC=C(C=C1)N(C)C

Origin of Product

United States

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